molecular formula C7H7BClNO3 B580175 (4-Carbamoyl-3-chlorophenyl)boronic acid CAS No. 850589-52-5

(4-Carbamoyl-3-chlorophenyl)boronic acid

Cat. No.: B580175
CAS No.: 850589-52-5
M. Wt: 199.397
InChI Key: ZARZNNIZDSRQFA-UHFFFAOYSA-N
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Description

(4-Carbamoyl-3-chlorophenyl)boronic acid is an aromatic boronic acid derivative featuring a carbamoyl (-CONH₂) group at the para position and a chlorine atom at the meta position relative to the boronic acid moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

(4-carbamoyl-3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARZNNIZDSRQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657343
Record name (4-Carbamoyl-3-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-52-5
Record name B-[4-(Aminocarbonyl)-3-chlorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Carbamoyl-3-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Carbamoyl-3-chlorophenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H8BClN2O3
  • Molecular Weight : 202.41 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets:

  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site. This property has been leveraged in the development of drugs targeting protease-related diseases.
  • Antitumor Activity : Studies have indicated that boronic acids can induce apoptosis in cancer cells through the modulation of cellular signaling pathways, including those involved in cell cycle regulation and apoptosis.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines showed that this compound effectively inhibited cell proliferation at low micromolar concentrations. The results are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)5.2Induction of apoptosis
MCF-7 (Breast Cancer)7.8Cell cycle arrest
A549 (Lung Cancer)6.5Inhibition of migration

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry explored the effects of various boronic acids on cancer cell lines. The findings revealed that this compound significantly induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor activity .
  • Inhibition of Collagenases : Another research highlighted the compound's ability to inhibit collagenases involved in tissue remodeling and cancer metastasis. The inhibition was observed in the low micro-molar range, making it a candidate for further development as an anti-metastatic agent .
  • Synergistic Effects with Other Agents : Recent findings suggest that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines, indicating potential for combination therapy approaches.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related boronic acids:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Key Features pKa (Estimated)
(4-Carbamoyl-3-chlorophenyl)boronic acid 3-Cl, 4-CONH₂ High Lewis acidity (Cl and CONH₂ as EWGs), moderate solubility in polar solvents ~7.5–8.5*
4-Carboxy-3-chlorophenylboronic acid 3-Cl, 4-COOH Stronger acidity (carboxylic acid), higher solubility in aqueous media ~3.5–4.5
4-MCPBA (4-Methylcarbamoylphenylboronic acid) 4-CONHCH₃ Reduced acidity (methyl donor), increased lipophilicity ~8.5–9.5
Phenylboronic acid No substituents Lower Lewis acidity, limited hydrogen-bonding capacity ~8.8
FL-166 (Bifunctional aryl boronic acid) Bifunctional (exact structure unspecified) Enhanced protease inhibition via dual binding sites N/A

*Estimated based on substituent effects from .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The chlorine and carbamoyl groups lower the pKa of this compound compared to unsubstituted phenylboronic acid, enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and binding to biological targets .
  • Solubility : The carbamoyl group improves aqueous solubility relative to alkyl-substituted analogs (e.g., 4-MCPBA), though less than carboxylated derivatives .

Key Observations :

  • Protease Inhibition : The chlorine and carbamoyl groups in this compound may enhance binding to serine proteases (e.g., SARS-CoV-2 3CLpro) by stabilizing tetrahedral intermediates, though FL-166’s bifunctional design yields higher potency .
  • Antifungal Activity : Boronic acids with extended aromatic systems (e.g., naphthalen-2-yl derivatives) show stronger activity, suggesting that steric bulk and π-π interactions are critical .

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